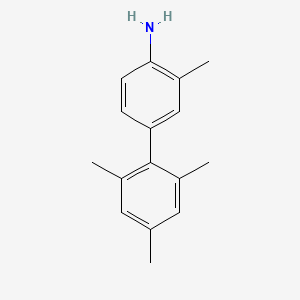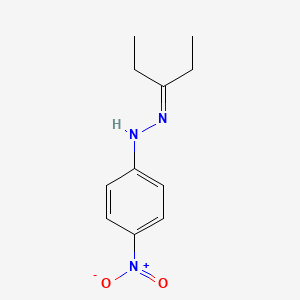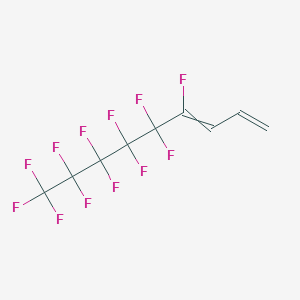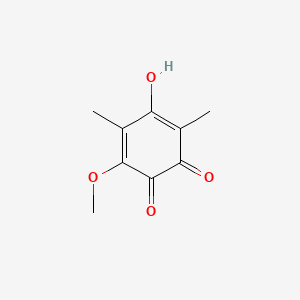![molecular formula C33H34N2O8 B14450003 5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine CAS No. 76054-82-5](/img/structure/B14450003.png)
5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. These modifications can potentially alter its biological activity and chemical properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine typically involves multiple steps. The starting material is thymidine, which undergoes selective protection and deprotection reactions to introduce the acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. Common reagents used in these steps include acetic anhydride for acetylation and bis(4-methoxyphenyl)(phenyl)methyl chloride for the introduction of the bis(4-methoxyphenyl)(phenyl)methyl group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Purification steps such as column chromatography or recrystallization would be employed to isolate the final product.
化学反応の分析
Types of Reactions
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to a hydroxyl group.
Substitution: The bis(4-methoxyphenyl)(phenyl)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the acetyl group would yield a hydroxyl derivative.
科学的研究の応用
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the effects of nucleoside modifications on DNA replication and repair.
Industry: It can be used in the production of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine involves its incorporation into DNA during replication. The modifications on the nucleoside can interfere with the normal function of DNA polymerases, leading to inhibition of DNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its use.
類似化合物との比較
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: Similar structure but derived from cytidine instead of thymidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-deoxy-2’-propylcytidine: Another nucleoside analog with similar protecting groups.
Uniqueness
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is unique due to its specific modifications on the thymidine scaffold These modifications can impart distinct biological activities and chemical properties compared to other nucleoside analogs
特性
CAS番号 |
76054-82-5 |
|---|---|
分子式 |
C33H34N2O8 |
分子量 |
586.6 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H34N2O8/c1-21-19-35(32(38)34-31(21)37)30-18-28(29(42-30)20-41-22(2)36)43-33(23-8-6-5-7-9-23,24-10-14-26(39-3)15-11-24)25-12-16-27(40-4)17-13-25/h5-17,19,28-30H,18,20H2,1-4H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChIキー |
GUNWBDODWSETGG-FRXPANAUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



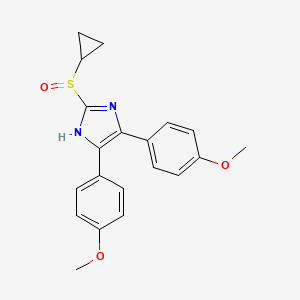


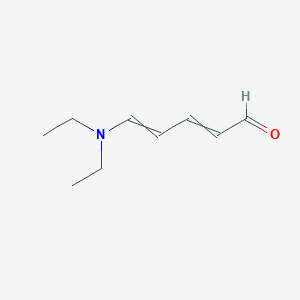
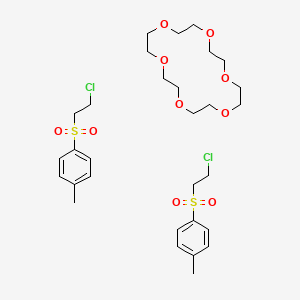
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

